molecular formula C14H10N4O6S B1663154 3-[2-(2-Nitrophenyl)hydrazinyl]-2-oxoindole-5-sulfonic acid CAS No. 21303-44-6

3-[2-(2-Nitrophenyl)hydrazinyl]-2-oxoindole-5-sulfonic acid

Cat. No. B1663154
CAS RN: 21303-44-6
M. Wt: 362.32 g/mol
InChI Key: UNCWHIJFMMDYME-UHFFFAOYSA-N
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Description

3-[2-(2-Nitrophenyl)hydrazinyl]-2-oxoindole-5-sulfonic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as NPHSA and has a molecular formula of C14H10N4O7S.

Scientific Research Applications

  • NMR Spectroscopy in Tautomerism Analysis :

    • The use of NMR spectroscopy in characterizing compounds related to 3-[2-(2-Nitrophenyl)hydrazinyl]-2-oxoindole-5-sulfonic acid, particularly in understanding azo-hydrazo tautomerism, is significant. This technique is crucial in determining acidic proton positions and content of azo-hydrazo tautomerism in compounds (Lyčka, 2017).
  • Synthesis and Application in Dyeing :

    • Research on the synthesis of metal complexes with compounds related to 3-[2-(2-Nitrophenyl)hydrazinyl]-2-oxoindole-5-sulfonic acid, utilized as formazan dyes, demonstrates their application in the dyeing of leather. These dyes exhibit good fastness properties and antibacterial activity, making them useful in textile and leather industries (Khan, Shahid, Kanwal, & Hussain, 2018).
  • Chemical Simulations and Optical Properties :

    • Quantum chemical simulations have been used to study the solvent influence on UV-vis spectra and orbital shapes of azoderivatives of this compound. This research is vital in understanding the optical properties and behavior of these compounds in different environments (Kuznik et al., 2011).
  • Antifungal Activity of Sulfone Derivatives :

    • The antifungal activity of sulfone derivatives related to 3-[2-(2-Nitrophenyl)hydrazinyl]-2-oxoindole-5-sulfonic acid against Candida albicans has been explored. These compounds show potential as alternative treatments for infections caused by Candida species (Staniszewska et al., 2020).
  • Catalytic Activity in Oxidation Reactions :

    • Iron(III)-arylhydrazone-β-diketone complexes, which are structurally related, have shown high catalytic activity for the peroxidative oxidation of cycloalkanes. This research underscores their potential application in industrial oxidation processes (Kopylovich et al., 2012).

properties

CAS RN

21303-44-6

Product Name

3-[2-(2-Nitrophenyl)hydrazinyl]-2-oxoindole-5-sulfonic acid

Molecular Formula

C14H10N4O6S

Molecular Weight

362.32 g/mol

IUPAC Name

2-hydroxy-3-[(2-nitrophenyl)diazenyl]-1H-indole-5-sulfonic acid

InChI

InChI=1S/C14H10N4O6S/c19-14-13(17-16-11-3-1-2-4-12(11)18(20)21)9-7-8(25(22,23)24)5-6-10(9)15-14/h1-7,15,19H,(H,22,23,24)

InChI Key

UNCWHIJFMMDYME-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NNC2=C3C=C(C=CC3=NC2=O)S(=O)(=O)O)[N+](=O)[O-]

SMILES

C1=CC=C(C(=C1)N=NC2=C(NC3=C2C=C(C=C3)S(=O)(=O)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(NC3=C2C=C(C=C3)S(=O)(=O)O)O)[N+](=O)[O-]

Other CAS RN

21303-44-6

synonyms

3-(2-(2-nitrophenyl)hydrazono)-2-oxoindoline-5-sulfonic acid
NSC 117199
NSC-117199
NSC117199

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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